molecular formula C18H22N2O4 B2620366 3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034315-63-2

3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2620366
CAS No.: 2034315-63-2
M. Wt: 330.384
InChI Key: PUMVJDGMXVCCFG-UHFFFAOYSA-N
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Description

3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring an oxazolidine-2,4-dione core fused to a piperidin-4-yl group substituted with a 3-(o-tolyl)propanoyl moiety. This structure combines a rigid oxazolidinedione scaffold—known for its electron-withdrawing properties and metabolic stability—with a flexible piperidine-propanoyl tail, which may enhance receptor binding through hydrophobic interactions.

Properties

IUPAC Name

3-[1-[3-(2-methylphenyl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-13-4-2-3-5-14(13)6-7-16(21)19-10-8-15(9-11-19)20-17(22)12-24-18(20)23/h2-5,15H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMVJDGMXVCCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.

    Attachment of the Tolyl Group: The tolyl group is introduced via Friedel-Crafts acylation, using o-toluoyl chloride and an appropriate catalyst.

    Formation of the Oxazolidine-2,4-dione Moiety: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxazolidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Design

The table below compares key structural elements and molecular weights of 3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione with two analogs, DMPI and CDFII:

Compound Core Structure Aromatic Substituent Piperidine Substituent Molecular Weight (g/mol)
Target Compound Oxazolidine-2,4-dione o-Tolyl (propanoyl-linked) 3-(o-Tolyl)propanoyl ~388.4 (calculated)
DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) Indole 2,3-Dimethylphenyl 1-Methyl-2-pyridin-4-yl ~457.6
CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) Indole 2-Chlorophenyl, 5-Fluoro 1-(2,3-Dimethyl-benzyl) ~473.4

Key Observations :

  • The o-tolyl group in the target compound may enhance lipophilicity compared to the dimethylphenyl or chlorophenyl groups in DMPI/CDFII, influencing membrane permeability .
Physicochemical and Pharmacokinetic Properties
  • Solubility : Oxazolidinediones generally exhibit moderate aqueous solubility due to their polar carbonyl groups, whereas indole-based analogs (DMPI/CDFII) are more lipophilic.
Computational Analysis and Docking Predictions

AutoDock4, a widely validated tool for flexible receptor docking , could model the target compound’s interaction with bacterial targets. For example:

  • Hypothetical Binding Affinity : The o-tolyl group may occupy hydrophobic pockets in PBP2a more effectively than the smaller substituents in DMPI/CDFII, improving binding energy scores.
  • Receptor Flexibility : Sidechain flexibility in docking simulations (e.g., for MRSA enzymes) may reveal unique binding poses compared to rigid analogs .

Biological Activity

3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure comprising a piperidine ring, an oxazolidine-2,4-dione moiety, and an o-tolyl group, which contribute to its diverse pharmacological properties. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative data with similar compounds.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3

This compound contains several functional groups that are crucial for its biological interactions. The presence of the piperidine and oxazolidine rings enhances its ability to interact with various biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on oxazolidine derivatives have shown effectiveness against various bacterial strains, suggesting potential use as antibacterial agents. The mechanism of action typically involves inhibition of protein synthesis by binding to the ribosomal subunit.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It is hypothesized that the oxazolidine moiety can induce apoptosis in cancer cells through modulation of specific signaling pathways. For example, derivatives of similar structures have been explored for their ability to sensitize cancer cells to chemotherapeutic agents like cisplatin .

Neuroprotective Effects

Emerging evidence points towards neuroprotective effects associated with piperidine derivatives. They may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors or other cellular receptors, altering their activity.
  • Cell Cycle Regulation : Similar compounds have been shown to affect cell cycle progression in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReferences
Piperidine Derivative APiperidine ringAntimicrobial
Oxazolidine Derivative BOxazolidine moietyAnticancer
Tolyl-substituted Compound CTolyl groupNeuroprotective

Case Studies

  • Antimicrobial Study : A study evaluating the antimicrobial efficacy of oxazolidine derivatives found that certain modifications enhanced activity against Gram-positive bacteria. The structure of this compound aligns with these findings due to its structural similarities.
  • Cancer Sensitization : Research published in MedChemComm demonstrated that specific oxazolidine derivatives could sensitize cancer cells to cisplatin treatment. This suggests that this compound might exhibit similar properties based on its structural characteristics .

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